molecular formula C14H14N4O2 B11162326 4-(propanoylamino)-N-(pyrimidin-2-yl)benzamide

4-(propanoylamino)-N-(pyrimidin-2-yl)benzamide

Cat. No.: B11162326
M. Wt: 270.29 g/mol
InChI Key: USKBSXGSIDAADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-PROPANAMIDO-N-(PYRIMIDIN-2-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a propanamide group attached to a benzamide moiety, with a pyrimidinyl substituent at the nitrogen atom. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PROPANAMIDO-N-(PYRIMIDIN-2-YL)BENZAMIDE typically involves the condensation of 2-aminopyrimidine with a benzoyl chloride derivative under controlled conditions. A common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-PROPANAMIDO-N-(PYRIMIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

4-PROPANAMIDO-N-(PYRIMIDIN-2-YL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-PROPANAMIDO-N-(PYRIMIDIN-2-YL)BENZAMIDE involves its interaction with molecular targets such as bacterial quorum sensing receptors. By binding to these receptors, the compound inhibits the signaling pathways that regulate biofilm formation and virulence factor production in bacteria. This disruption of quorum sensing can reduce bacterial pathogenicity and enhance the effectiveness of antimicrobial treatments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-PROPANAMIDO-N-(PYRIMIDIN-2-YL)BENZAMIDE is unique due to the presence of both the propanamide and pyrimidinyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to its analogs.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

4-(propanoylamino)-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C14H14N4O2/c1-2-12(19)17-11-6-4-10(5-7-11)13(20)18-14-15-8-3-9-16-14/h3-9H,2H2,1H3,(H,17,19)(H,15,16,18,20)

InChI Key

USKBSXGSIDAADT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.